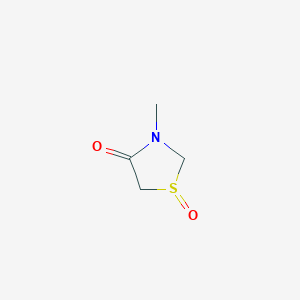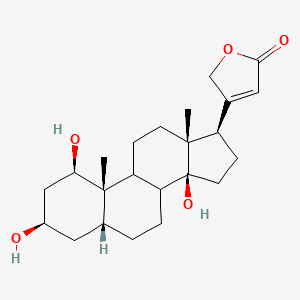
4-Thiazolidinone,3-methyl-,1-oxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone,3-methyl-,1-oxide(9CI) is a heterocyclic compound with the molecular formula C4H7NO2S It is a derivative of thiazolidinone, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone,3-methyl-,1-oxide(9CI) typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be oxidized to form the desired compound . Another method involves the use of oxalyl chloride in dry acetonitrile at 70°C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Industrial Production Methods
Industrial production methods for 4-Thiazolidinone,3-methyl-,1-oxide(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone,3-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiazolidinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Thiazolidinone,3-methyl-,1-oxide(9CI) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone,3-methyl-,1-oxide(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and signal transduction, leading to its diverse biological effects.
Comparación Con Compuestos Similares
4-Thiazolidinone,3-methyl-,1-oxide(9CI) can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidin-4-one, 2-methylthiazolidin-4-one, and 2,4-thiazolidinedione.
Propiedades
Fórmula molecular |
C4H7NO2S |
|---|---|
Peso molecular |
133.17 g/mol |
Nombre IUPAC |
3-methyl-1-oxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C4H7NO2S/c1-5-3-8(7)2-4(5)6/h2-3H2,1H3 |
Clave InChI |
WGULSFYYFXCYJS-UHFFFAOYSA-N |
SMILES canónico |
CN1CS(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)


